Tert-butyl 3-(5-methylpyridin-2-YL)benzoate
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Overview
Description
Tert-butyl 3-(5-methylpyridin-2-YL)benzoate is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . This compound is a benzoate ester, which is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-methylpyridin-2-YL)benzoate typically involves the esterification of 3-(5-methylpyridin-2-yl)benzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-methylpyridin-2-YL)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 3-(5-methylpyridin-2-yl)benzoic acid.
Reduction: Formation of 3-(5-methylpyridin-2-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(5-methylpyridin-2-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-methylpyridin-2-YL)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(3-methylpyridin-2-yl)benzoate
- Tert-butyl 3-(4-methylpyridin-2-yl)benzoate
- Tert-butyl 3-(2-methylpyridin-2-yl)benzoate
Uniqueness
Tert-butyl 3-(5-methylpyridin-2-YL)benzoate is unique due to the position of the methyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties, making it distinct from its analogs .
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 3-(5-methylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C17H19NO2/c1-12-8-9-15(18-11-12)13-6-5-7-14(10-13)16(19)20-17(2,3)4/h5-11H,1-4H3 |
InChI Key |
FRLGIOKZVFQKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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